N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10(22)20-7-6-13-14(8-18)17(26-15(13)9-20)19-16(23)11-2-4-12(5-3-11)21(24)25/h2-5H,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNCWZKMPBLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a cyanoacetate under basic conditions to form the thieno[2,3-c]pyridine core.
Acetylation: The thieno[2,3-c]pyridine intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The acetylated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrated intermediate is reacted with 4-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro positions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with new functional groups at the cyano or nitro positions.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide
Uniqueness
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide is unique due to its specific combination of functional groups and its thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide is a complex organic compound belonging to the thienopyridine class. Its unique structure includes a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 351.42 g/mol |
| CAS Number | 871015-41-7 |
Structural Features
The compound features:
- A thieno[2,3-c]pyridine core that is known for its diverse biological activities.
- An acetyl group , which may enhance lipophilicity.
- A cyano group , which can participate in various chemical reactions.
- A nitrobenzamide moiety , potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. This activity indicates its potential use in treating conditions characterized by chronic inflammation.
Anticancer Properties
Studies have also explored the anticancer effects of thienopyridine derivatives. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example:
- In vitro tests have shown that similar compounds can inhibit the growth of breast cancer cells by modulating the expression of oncogenes and tumor suppressor genes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may lead to downstream effects on cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some thienopyridines induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen position significantly enhanced antibacterial activity .
- Inflammation Model : In a murine model of acute inflammation, the administration of a related thienopyridine compound resulted in a marked reduction in paw edema and levels of pro-inflammatory cytokines .
- Cancer Cell Line Study : Research conducted on breast cancer cell lines demonstrated that treatment with a thienopyridine derivative led to a 50% reduction in cell viability after 48 hours through apoptosis induction .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide?
- Methodology :
- Stepwise Synthesis : Begin with nitrobenzene derivatives and heterocyclic precursors under alkaline conditions for substitution reactions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility and reaction efficiency .
- Purification : Employ column chromatography or recrystallization to isolate the final product.
Q. Which analytical techniques confirm the structural integrity of the compound?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify functional groups (e.g., acetyl, nitro) and ring systems .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the critical structural features influencing reactivity and stability?
- Key Features :
- Thieno[2,3-c]pyridine Core : Electron-deficient due to nitro and cyano groups, enhancing electrophilic reactivity .
- Acetyl Group : Susceptible to nucleophilic attack or hydrolysis under strong acidic/basic conditions .
- Stability Considerations : Store in inert atmospheres at –20°C to prevent degradation.
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Validation : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies .
Q. What strategies elucidate the structure-activity relationship (SAR) of derivatives?
- Approach :
- Analog Synthesis : Modify substituents on the benzamide (e.g., nitro → methoxy) or thienopyridine (e.g., acetyl → propionyl) .
- Biological Evaluation : Test analogs against target enzymes (e.g., kinases) using IC50 assays.
- QSAR Modeling : Use software like MOE to correlate structural features with activity .
- Example SAR Table :
| Derivative | Modification | Activity (IC50, nM) |
|---|---|---|
| Parent | None | 50 |
| Analog A | Nitro → F | 30 |
| Analog B | Acetyl → H | >100 |
Q. How to design metabolic stability studies for preclinical evaluation?
- Protocol :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets?
- Experimental Design :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to assess target affinity .
- Kinetic Studies : Measure on/off rates via SPR or stopped-flow spectroscopy .
- Mutagenesis Analysis : Engineer target proteins with point mutations to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
